Trimethyl(p-tolylethynyl)silane

Description

Properties

IUPAC Name |

trimethyl-[2-(4-methylphenyl)ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Si/c1-11-5-7-12(8-6-11)9-10-13(2,3)4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSGXXKXTBXBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459037 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4186-14-5 | |

| Record name | Trimethyl(p-tolylethynyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the FTIR Spectral Analysis of Trimethyl(p-tolylethynyl)silane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Structure Through Vibrational Spectroscopy

In the landscape of modern analytical chemistry, Fourier Transform Infrared (FTIR) spectroscopy stands as an indispensable tool for the elucidation of molecular structures. Its ability to probe the vibrational modes of molecules provides a unique fingerprint, offering profound insights into the functional groups and bonding arrangements within a compound. For researchers and professionals in drug development and materials science, a thorough understanding of a molecule's spectral characteristics is paramount for quality control, reaction monitoring, and the prediction of chemical behavior.

This guide provides a comprehensive technical analysis of the FTIR spectrum of Trimethyl(p-tolylethynyl)silane. As a Senior Application Scientist, the following discourse is structured to not only present the spectral data but to also explain the underlying principles and experimental considerations, thereby providing a robust and self-validating framework for its analysis.

The Molecular Architecture of Trimethyl(p-tolylethynyl)silane

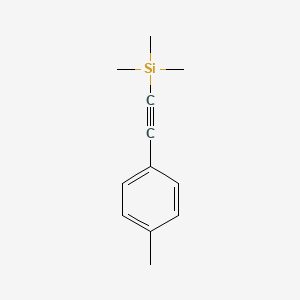

To interpret the FTIR spectrum of Trimethyl(p-tolylethynyl)silane, a foundational understanding of its molecular structure is essential. The molecule is comprised of three key functional moieties: a trimethylsilyl (TMS) group, a p-disubstituted aromatic (tolyl) ring, and an ethynyl (alkyne) linker. The interplay of the vibrational modes of these components gives rise to the characteristic FTIR spectrum.

Caption: Molecular structure of Trimethyl(p-tolylethynyl)silane.

Theoretical FTIR Spectrum: A Predictive Analysis

While an experimental spectrum provides the ultimate ground truth, a theoretical analysis based on the vibrational modes of the constituent functional groups offers a powerful predictive framework. The expected FTIR spectrum of Trimethyl(p-tolylethynyl)silane can be dissected into several key regions, each corresponding to specific bond vibrations.

Key Vibrational Modes and Their Expected Wavenumbers

The following table summarizes the principal vibrational modes and their anticipated absorption ranges in the FTIR spectrum.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | p-Tolyl | Medium to Weak |

| 2965 - 2950 | Asymmetric CH₃ Stretch | Trimethylsilyl & Methyl | Strong |

| 2875 - 2860 | Symmetric CH₃ Stretch | Trimethylsilyl & Methyl | Medium |

| 2175 - 2150 | C≡C Stretch (Internal, Si-substituted) | Ethynyl-Silane | Medium to Weak |

| 1610 - 1590 | Aromatic C=C Stretch | p-Tolyl | Medium |

| 1520 - 1500 | Aromatic C=C Stretch | p-Tolyl | Medium |

| 1465 - 1450 | Asymmetric CH₃ Bend (Scissoring) | Trimethylsilyl & Methyl | Medium |

| 1385 - 1370 | Symmetric CH₃ Bend (Umbrella) | Trimethylsilyl & Methyl | Medium |

| 1260 - 1240 | Si-CH₃ Symmetric Bend | Trimethylsilyl | Strong |

| 860 - 840 | Si-C Stretch / CH₃ Rock | Trimethylsilyl | Strong |

| 830 - 800 | Aromatic C-H Out-of-Plane Bend (p-disubstituted) | p-Tolyl | Strong |

| 760 - 700 | Si-C Stretch | Trimethylsilyl | Medium |

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of Trimethyl(p-tolylethynyl)silane, a carefully designed experimental protocol is crucial. The following procedure is recommended, prioritizing safety and data integrity.

Materials and Instrumentation

-

Sample: Trimethyl(p-tolylethynyl)silane (liquid)

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).[1]

-

Sample Handling: Micropipette, clean and dry sample vials, appropriate solvent for cleaning (e.g., isopropanol or acetone).

-

Safety: Standard laboratory personal protective equipment (safety glasses, gloves, lab coat). The analysis should be performed in a well-ventilated area.

Step-by-Step Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.

-

Perform a background scan to account for atmospheric and instrumental interferences. This is a critical step for obtaining a clean sample spectrum.

-

-

Sample Application:

-

Using a micropipette, place a small drop of Trimethyl(p-tolylethynyl)silane onto the center of the ATR crystal.[2]

-

Ensure the crystal surface is completely covered by the liquid sample to maximize the signal-to-noise ratio.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Set the spectral resolution appropriately (e.g., 4 cm⁻¹) to resolve the key vibrational bands.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be automatically ratioed against the background spectrum by the instrument's software.

-

Perform baseline correction and normalization if necessary to facilitate comparison with reference spectra.

-

Identify and label the major absorption peaks, comparing their positions and relative intensities to the theoretical values and reference spectra of similar compounds.[3]

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent and a soft, non-abrasive wipe.

-

Perform a clean-check by acquiring a spectrum of the cleaned, empty crystal to ensure no sample residue remains.

-

Caption: Experimental workflow for FTIR analysis of Trimethyl(p-tolylethynyl)silane.

In-depth Spectral Interpretation and Discussion

A detailed analysis of the FTIR spectrum reveals the characteristic vibrational signatures of each molecular component.

-

The Trimethylsilyl (TMS) Group Signature: The TMS group provides some of the most prominent peaks in the spectrum. A strong, sharp band is expected around 1250 cm⁻¹ , which is characteristic of the symmetric bending (umbrella) mode of the Si-CH₃ bonds.[3] Another strong absorption, typically appearing around 840 cm⁻¹ , is attributed to the Si-C stretching and CH₃ rocking vibrations. A medium intensity band between 760-700 cm⁻¹ further confirms the Si-C stretching.[3] The C-H stretching vibrations of the methyl groups will appear as strong bands in the 2965-2860 cm⁻¹ region.

-

The p-Tolyl Ring Vibrations: The para-substituted aromatic ring gives rise to a distinct set of absorptions. The aromatic C-H stretching vibrations are expected as weak to medium bands in the 3100-3000 cm⁻¹ region. More diagnostically, the C=C stretching vibrations within the aromatic ring typically produce two medium-intensity bands around 1600 cm⁻¹ and 1500 cm⁻¹ .[4] A strong band in the 830-800 cm⁻¹ range is a hallmark of para-disubstitution and arises from the out-of-plane C-H bending of the two adjacent hydrogen atoms on the ring.[5]

-

The Ethynyl Linker's Contribution: The internal alkyne (C≡C) bond, being symmetrically substituted, is expected to have a weaker absorption than a terminal alkyne. However, the presence of the silicon atom perturbs the symmetry, making the C≡C stretch IR-active. This absorption is anticipated in the 2175-2150 cm⁻¹ region.[6] The intensity of this peak can vary but is a key indicator of the ethynyl moiety.

The combination of these distinct vibrational signatures provides a robust method for the identification and characterization of Trimethyl(p-tolylethynyl)silane. The absence of significant peaks in the O-H (around 3300 cm⁻¹, broad) or C=O (around 1700 cm⁻¹, strong) regions would confirm the purity of the sample from common oxygen-containing impurities.

Conclusion

The FTIR spectral analysis of Trimethyl(p-tolylethynyl)silane is a powerful and efficient method for its structural verification and purity assessment. By understanding the characteristic vibrational modes of the trimethylsilyl group, the p-disubstituted aromatic ring, and the internal alkyne, a detailed and accurate interpretation of the spectrum can be achieved. The experimental protocol outlined in this guide provides a reliable framework for obtaining high-quality data. This in-depth technical guide serves as a valuable resource for researchers, scientists, and drug development professionals who utilize this and similar organosilane compounds in their work.

References

-

Mettler-Toledo. (n.d.). FTIR Spectroscopy - Guide to Improving Chemical Processes. Retrieved from [Link]

- Belafhal, A., et al. (2012). VIBRATIONAL SPECTRA OF THE ACETYLENE-LIKE MOLECULES BY USING THE POTENTIAL ENERGY SURFACE OF STREY AND MILLS.

- Li, K., et al. (2022). The Effect of ortho/meta/para-Substitution of a Phenyl Group on the AIPE and TNP-Sensing Properties of Ir(III) Complexes. MDPI.

- Glowacky, J., et al. (n.d.).

-

Reusch, W. (n.d.). Infrared Spectrometry. MSU Chemistry. Retrieved from [Link]

- Lia, B., et al. (2009). FTIR spectra of polyarilate before and after silane treatment in a dichloromethane solution.

- Ermakova, T. G., et al. (2015). IR Spectrum of Trimethyl(phenyl)silane.

- Stoyanov, S., et al. (2020). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central.

- LibreTexts. (2019). 3.2: IR Spectroscopy. Chemistry LibreTexts.

- University of Colorado Boulder. (n.d.).

- Higgins, D. A., et al. (2001).

- Barrios, A., et al. (2014). Theoretical and experimental spectroscopic analysis by FTIR in the effect of the silanes on the chemical modification of the surface of rice husk. IJERA.

- Ashenhurst, J. (2016). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Master Organic Chemistry.

- Wikipedia. (n.d.). Trimethylsilylacetylene. Wikipedia.

- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Osswald, F., et al. (2020).

- Demuth, J. E., & Ibach, H. (1979). Experimental Study of the Vibration of Acetylene Chemisorbed on Ni(111). DTIC.

- LibreTexts. (2022). 4.2: IR Spectroscopy. Chemistry LibreTexts.

- ResearchGate. (2022). How can I do FTIR analysis for an air sensitive powder?.

- Gelest, Inc. (n.d.).

- Andrew, C., et al. (2017).

- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. DAV University.

- del Angel, M., et al. (2017). FTIR spectra of the silanes used a glycydoxipropyl trimetoxi slane...

- Reusch, W. (n.d.). Infrared Spectroscopy. MSU Chemistry.

- Evonik Industries. (n.d.). INFRARED STUDY OF THE SILICA/SILANE REACTION.

- Shrestha, S., et al. (2023). An investigation of vibrational analysis, thermodynamics properties and electronic properties of Formaldehyde and its stretch by.

- Sibeko, M. A., & Luyt, A. S. (2014). New peaks observed in the FTIR spectrum of vinyltriethoxysilane treated LDPE.

Sources

- 1. mdpi.com [mdpi.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. davuniversity.org [davuniversity.org]

A Technical Guide to Silyl Protecting Groups for Terminal Alkynes in Modern Organic Synthesis

Abstract: The terminal alkyne is a cornerstone functional group in modern organic synthesis, serving as a versatile building block in pharmaceuticals, natural products, and advanced materials.[1][2][3] However, the intrinsic acidity of the acetylenic proton presents a significant challenge, often interfering with sensitive reagents and catalytic cycles.[1][4] Silyl protecting groups have emerged as an indispensable tool for temporarily masking this reactivity, enabling chemists to perform complex transformations with high fidelity. This guide provides an in-depth exploration of the role and application of silyl protecting groups for alkynes, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from the selection of the appropriate silyl group to the nuanced conditions for its installation and cleavage, all grounded in mechanistic understanding and field-proven protocols.

Chapter 1: The Silyl Protectorate: A Family of Reagents

The strategic advantage of silyl groups lies in their tunable nature. By modifying the alkyl or aryl substituents on the silicon atom, one can precisely control the steric bulk and electronic properties of the protecting group. This modulation directly impacts its stability towards various reaction conditions, forming the basis for selective and orthogonal protection strategies. The most commonly employed silyl groups for alkynes range from the labile trimethylsilyl (TMS) group to the sterically encumbered and robust triisopropylsilyl (TIPS) group.[5][6]

The fundamental principle governing their stability is steric hindrance. Larger, bulkier substituents around the silicon atom physically obstruct the approach of reagents (be it nucleophiles, bases, or acids) required for cleavage, thereby increasing the group's resilience.[7]

Table 1: Common Silyl Protecting Groups for Alkynes and Their Relative Stability

| Protecting Group | Abbreviation | Structure | Relative Stability | Key Characteristics |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | Low | Highly labile; easily cleaved under mild basic or acidic conditions.[7][8] |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | Moderate | More stable than TMS due to increased steric bulk.[5] |

| tert-Butyldimethylsilyl | TBDMS | -Si(CH₃)₂(C(CH₃)₃) | High | Significantly more stable than TMS; widely used for its balance of stability and ease of removal.[7][9] |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Very High | Highly robust due to significant steric hindrance; requires stronger conditions for cleavage.[6][10] |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | Very High | Offers high stability, comparable to TIPS, with different electronic properties due to phenyl groups.[7] |

Chapter 2: Installation of Silyl Groups: Methodologies and Mechanistic Insights

The formation of a silylalkyne involves the creation of a carbon-silicon bond, a process that can be achieved through several reliable methods. The choice of method is often dictated by the substrate's functional group tolerance and the desired scale of the reaction.

Stoichiometric Base-Mediated Silylation

This is the quintessential method for silylating terminal alkynes. The strategy is a two-step, one-pot process involving the deprotonation of the acidic alkyne C-H bond with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or a lithium amide base like lithium diisopropylamide (LDA), to form a lithium acetylide intermediate. This highly nucleophilic species is then quenched with an electrophilic silyl chloride.[5]

Mechanism: The reaction proceeds via a straightforward acid-base reaction followed by nucleophilic substitution at the silicon center. The choice of a strong, non-nucleophilic base like LDA is crucial for substrates containing other electrophilic sites to prevent unwanted side reactions.

Experimental Protocol: Silylation of Phenylacetylene with TMSCl using n-BuLi

Materials:

-

Phenylacetylene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Chlorotrimethylsilane (TMSCl)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add phenylacetylene (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

-

Add TMSCl (1.2 eq) dropwise to the lithium acetylide solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography or distillation to obtain (phenylethynyl)trimethylsilane.

Catalytic Silylation Strategies

To avoid the use of stoichiometric quantities of strong, pyrophoric bases, several catalytic methods have been developed. These protocols offer milder conditions and broader functional group compatibility. A notable metal-free approach utilizes a carboxylate catalyst with an N,O-bis(silyl)acetamide, such as BSA, as the silylating agent.[11]

Mechanism: This process is believed to involve a turnover-determining deprotonation of the alkyne by the carboxylate anion, generating a catalytic amount of the acetylide anion, which then reacts with the silylating agent.[11] This method is particularly advantageous as it tolerates acidic OH and NH groups, which are silylated in situ.[11]

Experimental Protocol: Carboxylate-Catalyzed TMS Protection using BSA[11]

Materials:

-

Terminal Alkyne (e.g., 4-ethynylanisole)

-

N,O-Bis(trimethylsilyl)acetamide (BSA)

-

Tetramethylammonium pivalate (TMAP) catalyst

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

In a vial, dissolve the terminal alkyne (1.0 eq) and TMAP (0.05 eq) in anhydrous MeCN.

-

Add BSA (1.5 eq) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be used directly or purified by flash column chromatography on silica gel.

Caption: Silylation Method Selection Workflow.

Chapter 3: Cleavage of the C-Si Bond: Deprotection Strategies

The removal of the silyl group, or desilylation, is as critical as its installation. The ideal deprotection protocol should be high-yielding, clean, and orthogonal to other functional groups and protecting groups within the molecule.

Fluoride-Mediated Deprotection

This is arguably the most common and reliable method for cleaving C-Si bonds. The exceptional strength of the silicon-fluoride (Si-F) bond (bond dissociation energy ~135 kcal/mol) is the thermodynamic driving force for this reaction.[12] Tetra-n-butylammonium fluoride (TBAF) is the most frequently used fluoride source, typically in a solvent like THF.

Mechanism: The fluoride ion acts as a potent nucleophile, attacking the silicon atom to form a pentacoordinate silicate intermediate. This intermediate then fragments, cleaving the C-Si bond and generating an acetylide anion, which is subsequently protonated by a proton source (often adventitious water or an added alcohol) to yield the terminal alkyne.[12]

Caption: Fluoride-Mediated Deprotection Mechanism.

Materials:

-

TIPS-protected alkyne

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TIPS-protected alkyne (1.0 eq) in anhydrous THF in a round-bottom flask.

-

Add the TBAF solution (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture and monitor by TLC. For robust groups like TIPS, gentle heating (e.g., 40 °C) may be required to drive the reaction to completion.

-

Once the starting material is consumed, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and saturated aqueous NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude terminal alkyne by flash column chromatography.

Base-Mediated Deprotection

For more labile silyl groups like TMS, milder basic conditions are often sufficient and desirable to avoid side reactions associated with the highly basic fluoride ion. A mixture of potassium carbonate (K₂CO₃) in methanol is a standard, cost-effective, and highly efficient system for this purpose.[8]

Experimental Protocol: K₂CO₃-Mediated Deprotection of a TMS-Protected Alkyne[8]

Materials:

-

TMS-protected alkyne

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 eq) in methanol.

-

Add anhydrous K₂CO₃ (2.0 eq) to the solution.

-

Stir the suspension vigorously at room temperature. The reaction is typically complete within 1-3 hours (monitor by TLC).

-

Upon completion, filter the mixture to remove the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in DCM and wash with water to remove any remaining salts.

-

Dry the organic layer, filter, and concentrate to yield the deprotected terminal alkyne, which is often pure enough for subsequent steps.

Chapter 4: Orthogonal Protection: The Art of Selectivity

In multi-step synthesis, it is often necessary to deprotect one alkyne in the presence of another that is protected with a different silyl group. This is known as orthogonal deprotection, and it relies on the differential stability of the silyl groups. The significant stability difference between TMS and TIPS, for example, allows for the selective cleavage of the TMS group under mild basic conditions that leave the TIPS group untouched.[8]

Case Study: Selective Deprotection of a Bis-Silylated Diyne

Consider a molecule containing both a TMS-protected alkyne and a TIPS-protected alkyne.

-

Step 1 (Selective TMS Removal): Treatment with K₂CO₃ in methanol will cleanly cleave the TMS group, yielding a mono-protected diyne where only the TIPS group remains.[8]

-

Step 2 (TIPS Removal): The resulting TIPS-protected alkyne can then be carried through further synthetic steps before the TIPS group is finally removed using a stronger reagent like TBAF.

This strategy allows for the sequential, controlled unmasking of reactive sites, which is a cornerstone of modern synthetic chemistry. Similarly, DBU has been shown to selectively remove TMS groups in the presence of TBDMS and TIPS groups.[13]

Caption: Logic of Orthogonal Deprotection.

Chapter 5: Silylalkynes in Action: Applications in Complex Synthesis

The utility of silyl-protected alkynes extends far beyond simply masking a reactive proton; they are enabling reagents that facilitate some of the most powerful C-C bond-forming reactions.

The Sonogashira Coupling

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a prime example of where silyl protection is critical.[14][15] In the synthesis of unsymmetrical diarylacetylenes, a common strategy involves:

-

Coupling an aryl halide with a silyl-protected alkyne (e.g., (trimethylsilyl)acetylene). The silyl group prevents the undesirable homocoupling of the alkyne (Glaser coupling).[16]

-

Deprotection of the resulting silyl-arylacetylene to reveal the terminal arylalkyne.

-

A second Sonogashira coupling of this new alkyne with a different aryl halide to furnish the final unsymmetrical product.

This sequence, used in the synthesis of potential hepatitis C inhibitors, showcases the silyl group as a crucial control element.[16]

Beyond Protection: The Silyl Group as a Strategic Tool

In certain contexts, the silyl group itself plays an active role in the reaction chemistry:

-

Stabilization: Silyl groups can stabilize otherwise highly reactive or thermally unstable molecules. For instance, 1,4-bis(trimethylsilyl)buta-1,3-diyne is a stable, crystalline solid that serves as a safe and convenient synthetic equivalent for the explosive parent compound, buta-1,3-diyne.[5]

-

Regiocontrol: The steric bulk of a silyl group can direct the regiochemical outcome of subsequent reactions, such as cycloadditions, by blocking one face or end of the alkyne.[5]

Conclusion

Silyl protecting groups are a foundational technology in contemporary organic synthesis. Their predictable stability, the mild conditions for their installation and removal, and the potential for orthogonal manipulation provide chemists with a high degree of control over the reactivity of terminal alkynes. From facilitating cornerstone reactions like the Sonogashira coupling to enabling the construction of complex, bioactive molecules, the strategic application of silylalkynes is a testament to the power of protecting group chemistry. As the demand for synthetic efficiency and molecular complexity grows, the development of new, highly selective silylation and desilylation protocols will undoubtedly continue to be a vibrant area of research.

References

-

Li, Y., & Wang, J. (2018). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 38(11), 2831-2843. [Link]

-

Gelest, Inc. (n.d.). Other Reactions of Silyl Alkynes. Gelest Technical Library. [Link]

-

Gelest, Inc. (n.d.). Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. [Link]

-

Isley, N. A., & Wüst, F. (2024). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Organic Letters, 26(2), 430–434. [Link]

-

Organic Chemistry Portal. (n.d.). Desilylations. [Link]

-

Delgado, F., Tamariz, J., & Zepeda, G. (2005). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 49(2), 196-200. [Link]

-

Chem-Station. (2014). Silyl Protective Groups. [Link]

-

Reddit. (2022). Protiodesilylation of terminal alkynes method? r/chemistry. [Link]

-

ResearchGate. (n.d.). Utilization of silyl protecting group in peptide synthesis. [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

-

Gelest, Inc. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

-

Franz, A. K., & Wilson, S. O. (2013). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

-

Scott, J. S., & O'Dowd, H. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 434-438. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

sioc-journal.cn. (n.d.). Recent Progress of Protecting Groups for Terminal Alkynes. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Al-Masum, M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7456. [Link]

-

MDPI. (2020). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules, 25(16), 3656. [Link]

-

ResearchGate. (2017). Are trimethylsilyl protected alkynes stable towards acids and bases?[Link]

-

Wikipedia. (n.d.). tert-Butyldimethylsilyl chloride. [Link]

Sources

- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Progress of Protecting Groups for Terminal Alkynes [sioc-journal.cn]

- 5. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.org.mx [scielo.org.mx]

- 7. researchgate.net [researchgate.net]

- 8. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 9. tert-Butyldimethylsilyl chloride - Wikipedia [en.wikipedia.org]

- 10. Other Reactions of Silyl Alkynes - Gelest [technical.gelest.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 13. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

Methodological & Application

The Sonogashira Coupling: A Detailed Mechanistic and Practical Guide for C(sp²)–C(sp) Bond Formation

Introduction: The Enduring Power of the Sonogashira Reaction in Modern Chemistry

First reported in 1975 by Kenkichi Sonogashira, the palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides has become an indispensable tool in the synthetic chemist's arsenal.[1][2] This powerful reaction, which forges a carbon-carbon bond between a sp² and a sp hybridized carbon atom, is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[3][4] These attributes have cemented the Sonogashira coupling as a cornerstone in the synthesis of natural products, pharmaceuticals, and advanced materials.[5] For professionals in drug development, the ability to readily construct complex molecular architectures containing the alkynyl moiety is of paramount importance, making a deep understanding of this reaction's mechanism and practical application essential.

This comprehensive guide provides an in-depth exploration of the Sonogashira coupling, from its intricate catalytic cycles to detailed, field-proven protocols. We will dissect the roles of the key reagents, offer insights into reaction optimization, and provide a robust troubleshooting guide to navigate common experimental challenges.

The Mechanistic Heart of the Sonogashira Coupling: A Tale of Two Catalysts

The classical Sonogashira reaction operates through two interconnected and synergistic catalytic cycles: a palladium cycle and a copper cycle.[6] While copper-free variants exist and will be discussed, the dual-catalyst system remains widely employed for its efficiency.

The Palladium Cycle: The Architect of the C-C Bond

The palladium catalyst is the central player, orchestrating the key bond-forming events. The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active catalyst, a coordinatively unsaturated Pd(0) species, initiates the cycle by inserting into the carbon-halogen bond of the aryl or vinyl halide. This step, often the rate-determining one, forms a square planar Pd(II) intermediate. The reactivity of the halide in this step follows the general trend: I > OTf > Br >> Cl.[7]

-

Transmetalation: This crucial step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium center. This exchange displaces a halide ion from the palladium complex, resulting in a new Pd(II) species bearing both the aryl/vinyl and alkynyl ligands.

-

Reductive Elimination: The final step involves the collapse of the Pd(II) intermediate, forming the desired C(sp²)–C(sp) bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Copper Cycle: Activating the Alkyne

The copper co-catalyst plays a vital role in facilitating the reaction under mild conditions. Its primary function is to activate the terminal alkyne for the transmetalation step.

-

π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne, forming a π-alkyne complex. This coordination increases the acidity of the terminal proton.[6]

-

Deprotonation: In the presence of a base (typically an amine), the acidic proton of the π-alkyne complex is removed, generating a copper acetylide intermediate.[8]

-

Transmetalation: The newly formed copper acetylide is now primed to react with the Pd(II) complex in the transmetalation step of the palladium cycle.

Caption: Figure 1: The Dual Catalytic Cycles of the Sonogashira Coupling

The Copper-Free Sonogashira Reaction

While highly efficient, the use of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), especially in the presence of oxygen.[3] This has spurred the development of copper-free Sonogashira protocols. In these systems, the reaction is believed to proceed through a mechanism where the palladium catalyst facilitates both the activation of the alkyne and the subsequent coupling steps.[6] This often requires stronger bases, more specialized ligands, or higher reaction temperatures.

A Practical Guide to Performing the Sonogashira Coupling

The success of a Sonogashira coupling reaction hinges on careful attention to reagent quality, reaction setup, and monitoring. The following section provides a general, robust protocol that can be adapted for a wide range of substrates.

Essential Reagents and Equipment

A well-stocked laboratory for performing Sonogashira couplings should include:

-

Palladium Catalysts: Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI)

-

Phosphine Ligands: Triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃)

-

Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), cesium carbonate (Cs₂CO₃)

-

Solvents: Anhydrous tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene

-

Glassware: Schlenk flasks, reflux condenser, magnetic stir bars, syringes, needles

-

Inert Atmosphere: A supply of dry nitrogen or argon gas

Standard Protocol for a Copper-Catalyzed Sonogashira Coupling

This protocol describes a typical small-scale reaction. Reagent quantities should be adjusted based on the specific substrates and desired scale.

1. Reagent Preparation and Degassing:

-

Solvent Degassing: It is crucial to use degassed solvents to prevent catalyst deactivation and alkyne homocoupling. This can be achieved by bubbling an inert gas (N₂ or Ar) through the solvent for 20-30 minutes or by several freeze-pump-thaw cycles.

-

Reagent Purity: Ensure that the aryl/vinyl halide and the terminal alkyne are of high purity. Impurities can inhibit the catalyst.

2. Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv).

-

Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

-

The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas by evacuating and backfilling with nitrogen or argon three times.

-

Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 2.0 mmol, 2.0 equiv) via syringe.

-

Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe. A slight excess of the alkyne is often used to ensure complete consumption of the halide.

3. Reaction Execution and Monitoring:

-

Stir the reaction mixture at room temperature or heat to the desired temperature (typically 40-80 °C) depending on the reactivity of the substrates.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9]

4. Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine base and copper salts.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.[9]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Sonogashira, K., Tohda, Y. and Hagihara, N. (1975) A Convenient Synthesis of Acetylenes Catalytic Substitutions of Acetylenic Hydrogen with Bromoalkenes, Iodoarenes and Bromopyridines. Tetrahedron Letters, 16, 4467. - References - Scientific Research Publishing [scirp.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

Application Notes and Protocols: Trimethyl(p-tolylethynyl)silane in Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Tolylethynyl Moiety in Modern Drug Discovery

In the landscape of modern pharmaceutical synthesis, the incorporation of specific structural motifs is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients (APIs). Among these, the tolylethynyl group has emerged as a valuable component in a range of therapeutics, particularly in the development of kinase inhibitors for oncology. Its rigid, linear geometry allows it to function as a critical spacer or to engage in specific binding interactions within the target protein. Trimethyl(p-tolylethynyl)silane serves as a stable, versatile, and highly efficient reagent for the introduction of this crucial functionality.

This guide provides an in-depth exploration of the application of Trimethyl(p-tolylethynyl)silane in pharmaceutical synthesis. We will delve into the underlying chemical principles that make this reagent advantageous, provide exemplary applications in the synthesis of oncology therapeutics, and offer detailed, field-proven protocols for its use in key chemical transformations.

The Dual Role of the Trimethylsilyl Group: Protection and Activation

The utility of Trimethyl(p-tolylethynyl)silane is fundamentally derived from the properties of the trimethylsilyl (TMS) group. In the context of the terminal alkyne, the TMS group serves two primary functions:

-

Protection of the Terminal Alkyne: The acidic proton of a terminal alkyne can interfere with a variety of common synthetic transformations, such as reactions involving strong bases or organometallic reagents. The TMS group effectively "caps" the alkyne, rendering it inert to such conditions and preventing unwanted side reactions.[1][2] This protection is robust enough to withstand many reaction conditions, yet can be selectively removed when desired.

-

Facilitation of Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, the TMS-protected alkyne can, under specific conditions, participate directly in the reaction.[3] More commonly, the TMS group is removed in situ to generate the terminal alkyne, which then readily engages with the catalyst.[4] This in situ deprotection strategy is highly advantageous in a pharmaceutical manufacturing setting as it avoids the isolation of the often volatile and potentially hazardous terminal alkyne.[4]

Application Focus: Synthesis of Kinase Inhibitors

A significant application of aryl alkynes in medicinal chemistry is in the development of tyrosine kinase inhibitors (TKIs).[5][6][7][8] Many TKIs targeting the epidermal growth factor receptor (EGFR) and other kinases feature a quinazoline core with an aryl group attached at the 4-position. The introduction of an ethynylaryl moiety at this position can enhance the binding affinity and selectivity of the inhibitor. While direct synthesis examples using Trimethyl(p-tolylethynyl)silane for specific approved drugs are not always publicly detailed, its utility can be clearly demonstrated in the context of synthesizing analogues of prominent TKIs like Gefitinib and Erlotinib.[9][10][11]

The general synthetic strategy involves the Sonogashira coupling of a halogenated quinazoline core with an aryl acetylene.[12][13] Trimethyl(p-tolylethynyl)silane provides the p-tolylacetylene component in a stable and easily handleable form.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Sonogashira Coupling of 4-Chloroquinazoline with in situ Deprotection of Trimethyl(p-tolylethynyl)silane

This protocol describes a representative Sonogashira coupling reaction to form a 4-(p-tolylethynyl)quinazoline, a core structure found in many kinase inhibitors.[14] The reaction utilizes an in situ deprotection of the TMS group, a method that enhances safety and efficiency.[4]

Reaction Scheme:

Caption: Workflow for the Sonogashira coupling.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| 4-Chloroquinazoline | 164.60 | 1.0 | 1.0 |

| Trimethyl(p-tolylethynyl)silane | 188.35 | 1.2 | 1.2 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.05 | 0.05 |

| Copper(I) iodide (CuI) | 190.45 | 0.1 | 0.1 |

| Triethylamine (Et3N) | 101.19 | - | (Solvent) |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | 261.47 | 1.2 | 1.2 |

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add 4-chloroquinazoline (1.0 mmol, 164.6 mg), bis(triphenylphosphine)palladium(II) dichloride (0.05 mmol, 35.1 mg), and copper(I) iodide (0.1 mmol, 19.0 mg).

-

Add anhydrous, degassed triethylamine (10 mL).

-

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.

-

Add Trimethyl(p-tolylethynyl)silane (1.2 mmol, 226.0 mg) to the reaction mixture.

-

Slowly add the 1M solution of TBAF in THF (1.2 mL) dropwise over 5 minutes. Causality: The fluoride ions from TBAF will cleave the Si-C bond of the Trimethyl(p-tolylethynyl)silane, generating the terminal alkyne in situ. This controlled, slow addition minimizes the concentration of the free alkyne at any given time, thereby reducing the potential for side reactions such as Glaser coupling.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the triethylamine.

-

Resuspend the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 4-(p-tolylethynyl)quinazoline.

Protocol 2: Stepwise Deprotection and Sonogashira Coupling

In some instances, a stepwise approach may be preferred, particularly if the substrate is sensitive to the conditions of in situ deprotection. This protocol outlines the deprotection of Trimethyl(p-tolylethynyl)silane followed by a subsequent Sonogashira coupling.

Part A: Deprotection of Trimethyl(p-tolylethynyl)silane

Reaction Scheme:

Caption: Deprotection of the TMS group.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Trimethyl(p-tolylethynyl)silane | 188.35 | 1.0 | 1.0 |

| Potassium carbonate (K2CO3) | 138.21 | 1.5 | 1.5 |

| Methanol (MeOH) | 32.04 | - | (Solvent) |

| Dichloromethane (DCM) | 84.93 | - | (Solvent) |

Procedure:

-

Dissolve Trimethyl(p-tolylethynyl)silane (1.0 mmol, 188.4 mg) in methanol (10 mL) in a round-bottom flask.

-

Add potassium carbonate (1.5 mmol, 207.3 mg) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add dichloromethane (20 mL) and water (10 mL) to the residue.

-

Separate the organic layer, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

-

Filter and carefully concentrate the solution at low temperature and reduced pressure to yield p-tolylacetylene. Note: p-Tolylacetylene is volatile and should be used immediately in the next step without prolonged storage.

Part B: Sonogashira Coupling with p-tolylacetylene

The procedure for the Sonogashira coupling is similar to Protocol 1, substituting the freshly prepared p-tolylacetylene for Trimethyl(p-tolylethynyl)silane and omitting the TBAF.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is of good quality. Pre-activation of the catalyst may be necessary. |

| Insufficiently anhydrous/degassed solvent | Use freshly distilled and thoroughly degassed solvents. | |

| Poor quality of the halide | Purify the halo-quinazoline starting material if necessary. | |

| Formation of homocoupled alkyne (Glaser coupling) | High concentration of free alkyne in in situ deprotection | Slow down the addition of the deprotecting agent. Consider using a milder fluoride source like CsF.[4] |

| Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). | |

| Incomplete reaction | Steric hindrance around the reaction site | Increase the reaction temperature and/or time. Consider using a more active catalyst system, such as one with a bulky phosphine ligand (e.g., P(t-Bu)3).[15] |

| Deactivation of the catalyst | Add a fresh portion of the catalyst. |

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Copper(I) Iodide: CuI is a potential irritant. Avoid inhalation of dust and contact with skin and eyes.

-

Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong, unpleasant odor. Handle in a fume hood and away from ignition sources.

-

Tetrabutylammonium Fluoride (TBAF): TBAF is corrosive and toxic. It can cause severe burns upon contact. Handle with extreme care, using appropriate gloves and eye protection.

-

Solvents: Organic solvents such as THF and dichloromethane are flammable and/or volatile. Use in a well-ventilated area and away from open flames.

Conclusion

Trimethyl(p-tolylethynyl)silane is a highly valuable reagent in the synthesis of complex pharmaceutical molecules, particularly in the construction of kinase inhibitors. Its stability, ease of handling, and amenability to both direct and in situ deprotection-coupling strategies make it a superior choice for the introduction of the p-tolylethynyl moiety. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors, ultimately contributing to the advancement of new and innovative therapies.

References

-

Wikipedia. Trimethylsilyl group. [Link]

-

MDPI. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. [Link]

-

ResearchGate. Sonogashira coupling of compounds 7 with p-tolylacetylene. [Link]

-

Oreate AI Blog. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. [Link]

-

ResearchGate. Practical synthesis of lapatinib. [Link]

-

PubMed Central. A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. [Link]

-

PubMed Central. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

MDPI. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]

-

SyncSci Publishing. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. [Link]

-

National Institutes of Health. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. [Link]

-

ResearchGate. Synthetic route for the preparation of gefitinib analogues 10-17. [Link]

-

ResearchGate. Synthesis of afatinib dimaleate. [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

Aure Chemical. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

National Institutes of Health. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]

-

MDPI. Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. [Link]

-

Thieme. A New Synthesis of Gefitinib. [Link]

-

ResearchGate. Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. [Link]

-

ResearchGate. Synthesis of Lapatinib Ditosylate. [Link]

-

ResearchGate. Synthesis and antitumor activities of erlotinib derivatives. [Link]

-

ResearchGate. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

-

Organic Chemistry Portal. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. [Link]

-

CHIMIA. Tarceva® – A New Approach for Treatment of Non-Small Cell Lung Cancer. [Link]

- Google Patents.

-

MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

-

MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]

-

PubMed. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold. [Link]

-

National Institutes of Health. Lapatinib. [Link]

-

Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. [Link]

-

PubMed. Sonogashira coupling reactions of bromomaleimides: route to alkyne/cis-alkene/alkyl maleimides: synthesis of luffarin X and cacospongionolide C. [Link]

-

National Institutes of Health. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. [Link]

Sources

- 1. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]

- 2. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.org [mdpi.org]

- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 5. Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two - Oreate AI Blog [oreateai.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. thieme-connect.de [thieme-connect.de]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 13. One-Pot in Situ Formation and Reaction of Trimethyl(trichloromethyl)silane: Application to the Synthesis of 2,2,2-Trichloromethylcarbinols [organic-chemistry.org]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]

Application Notes and Protocols for Copper-Free Sonogashira Coupling with Trimethyl(p-tolylethynyl)silane

Introduction: Advancing C-C Bond Formation Beyond Traditional Catalysis

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The classical Sonogashira protocol employs a dual catalytic system of palladium and a copper(I) co-catalyst.[1] While highly effective, the copper co-catalyst can lead to undesirable side reactions, most notably the oxidative homocoupling of alkynes (Glaser coupling), which complicates purification and reduces the yield of the desired cross-coupled product. Furthermore, the presence of copper can be detrimental in the synthesis of sensitive biological molecules and can necessitate additional purification steps to remove toxic metal residues.[3]

To circumvent these issues, significant research has focused on the development of copper-free Sonogashira coupling protocols.[3] These methods offer several advantages, including milder reaction conditions, broader functional group tolerance, simplified purification procedures, and the elimination of a toxic metal co-catalyst.[3] This application note provides a detailed protocol for the copper-free Sonogashira coupling of an aryl halide with Trimethyl(p-tolylethynyl)silane, a readily available and stable silyl-protected alkyne. The use of a trimethylsilyl (TMS) protecting group on the alkyne prevents its direct participation in homocoupling and allows for its use in a one-pot deprotection-coupling sequence or a stepwise approach.

This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and efficient method for the synthesis of substituted alkynes, a critical functional group in medicinal chemistry and materials science.

The Mechanism of Copper-Free Sonogashira Coupling: A Palladium-Centric Catalytic Cycle

In the absence of a copper co-catalyst, the Sonogashira reaction proceeds through a palladium-mediated catalytic cycle. While the precise mechanism can be influenced by the choice of ligands and reaction conditions, a generally accepted pathway involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) center. In the presence of a base, the acidic acetylenic proton is removed, forming a palladium-acetylide complex.

-

Reductive Elimination: The aryl and alkynyl ligands on the palladium center undergo reductive elimination, forming the desired C-C bond of the product (Ar-alkyne) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Recent studies suggest that the copper-free mechanism may involve a more complex bimetallic palladium transmetalation pathway, where one palladium center acts as a base to deprotonate the alkyne, and the resulting palladium acetylide transfers its alkynyl group to the other palladium center bearing the aryl group.[4]

Caption: Simplified catalytic cycle of the copper-free Sonogashira reaction.

Experimental Protocols

This section provides two detailed protocols: the copper-free Sonogashira coupling of an aryl iodide with Trimethyl(p-tolylethynyl)silane, followed by the deprotection of the resulting TMS-protected alkyne.

Part 1: Copper-Free Sonogashira Coupling

This protocol describes the coupling of 4-iodotoluene with Trimethyl(p-tolylethynyl)silane using a palladium catalyst and a suitable base.

Materials and Reagents:

-

Aryl Halide: 4-Iodotoluene

-

Alkyne: Trimethyl(p-tolylethynyl)silane

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

-

Base: Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium Carbonate (K₂CO₃)

-

Solvent: Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Inert Gas: Argon or Nitrogen

Equipment:

-

Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

-

Inert gas line (Argon or Nitrogen) with a bubbler

-

Syringes and needles for transfer of anhydrous and air-sensitive reagents

-

Heating mantle or oil bath with a temperature controller

-

Rotary evaporator

-

Silica gel for column chromatography

Detailed Step-by-Step Protocol:

-

Reaction Setup:

-

In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (e.g., 4-iodotoluene, 1.0 mmol, 1.0 equiv).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

-

Add the anhydrous and degassed solvent (e.g., THF, 5 mL).

-

-

Addition of Reagents:

-

To the stirred solution, add Trimethyl(p-tolylethynyl)silane (1.2 mmol, 1.2 equiv) via syringe.

-

Slowly add the base. If using TBAF (1 M in THF), add 1.2 mL (1.2 mmol, 1.2 equiv). If using K₂CO₃, add the solid (2.0 mmol, 2.0 equiv).

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure TMS-protected diarylalkyne.

-

Table 1: Summary of Reaction Parameters for Copper-Free Sonogashira Coupling

| Parameter | Recommended Condition | Rationale |

| Aryl Halide | Iodide > Bromide >> Chloride | Reactivity decreases down the group due to increasing C-X bond strength. |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Readily available and effective catalysts for this transformation. |

| Catalyst Loading | 1-5 mol% | Sufficient to achieve good conversion without excessive cost. |

| Base | TBAF, K₂CO₃, Cs₂CO₃ | TBAF can also act as a desilylating agent in a one-pot reaction. Carbonates are milder and suitable for sensitive substrates. |

| Solvent | THF, DMF, Toluene | Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions. |

| Temperature | 60-100 °C | Higher temperatures may be required for less reactive aryl halides. |

| Reaction Time | 4-24 hours | Monitored by TLC or GC-MS for completion. |

Part 2: Deprotection of the Trimethylsilyl (TMS) Group

This protocol describes the removal of the TMS protecting group from the coupled product to yield the terminal alkyne.

Materials and Reagents:

-

TMS-protected Alkyne: Product from Part 1

-

Deprotection Reagent: Tetrabutylammonium fluoride (TBAF) solution (1 M in THF) or Potassium Carbonate (K₂CO₃) in Methanol (MeOH)

-

Solvent: Tetrahydrofuran (THF) or Methanol (MeOH)

-

Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Standard laboratory glassware for extraction and filtration

Detailed Step-by-Step Protocol (using TBAF):

-

Reaction Setup:

-

Dissolve the TMS-protected alkyne (1.0 mmol, 1.0 equiv) in THF (5 mL) in a round-bottom flask.

-

-

Addition of Deprotection Reagent:

-

Slowly add the TBAF solution (1 M in THF, 1.1 mL, 1.1 equiv) to the stirred solution at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Caption: Overall experimental workflow for the synthesis of a terminal diarylalkyne.

Troubleshooting and Key Considerations

-

Low Yields: Incomplete reaction may be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is also crucial.

-

Side Reactions: The formation of homocoupled aryl halide (biaryl) can occur, especially at higher temperatures. Using a slight excess of the alkyne can help to minimize this.

-

Difficult Purification: If the product is difficult to separate from byproducts, optimizing the chromatographic conditions (solvent polarity, silica gel activity) is necessary.

-

Incomplete Deprotection: If the TMS deprotection is sluggish, a slight excess of the deprotection reagent or a longer reaction time may be required. For base-sensitive substrates, milder conditions such as K₂CO₃ in methanol should be employed.

Conclusion

The copper-free Sonogashira coupling protocol presented herein offers a robust and efficient method for the synthesis of diarylalkynes using Trimethyl(p-tolylethynyl)silane. By eliminating the need for a copper co-catalyst, this procedure provides a cleaner reaction profile, simplifies purification, and is more amenable to the synthesis of sensitive molecules. The subsequent deprotection of the TMS group is straightforward and high-yielding, providing access to valuable terminal alkynes for further synthetic transformations. This application note serves as a comprehensive guide for researchers in academia and industry to successfully implement this powerful synthetic methodology.

References

-

Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

-

Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

-

Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

-

Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp-and sp2-Carbon Atoms. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

-

Plenio, H., & Fleck, T. J. (2006). A versatile catalyst for the Sonogashira coupling of deactivated and sterically hindered aryl bromides. Chemical Communications, (7), 754-756. [Link]

- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

-

Guan, J. T., Weng, T. Q., Yu, G. A., & Liu, S. H. (2007). Copper-free PdCl2/PPh3-catalyzed Sonogashira coupling reaction of aryl bromides with terminal alkynes in water. Tetrahedron Letters, 48(40), 7129-7133. [Link]

-

Bakherad, M., & Jajarmi, S. (2013). Pd/C-Catalyzed, Copper-Free Sonogashira Coupling: One-Pot Synthesis of 1-Aryl-4-(2-phenylethynyl)[1][2][5]triazolo[4,3-a]quinoxalines in Water. Helvetica Chimica Acta, 96(5), 884-890. [Link]

-

Gelalcha, F. G. (2014). Copper-free Sonogashira reaction in organic synthesis. Tetrahedron, 70(48), 9163-9188. [Link]

-

Košmrlj, J., & Gazvoda, M. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. Nature communications, 9(1), 4836. [Link]

Sources

- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Deprotection of Trimethyl(p-tolylethynyl)silane to a Terminal Alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Silyl Protecting Groups in Alkyne Chemistry

In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals and functional materials, the alkyne moiety stands as a versatile functional group. Its linear geometry and reactivity allow for a myriad of transformations, most notably carbon-carbon bond-forming reactions such as the Sonogashira, Glaser, and click cycloadditions. However, the acidic proton of a terminal alkyne can interfere with many organometallic and basic reaction conditions.[1][2] To circumvent this, the alkyne is often "masked" with a protecting group.

The trimethylsilyl (TMS) group is a preeminent choice for this role due to its ease of installation, stability under a range of reaction conditions, and, crucially, its predictable and facile removal.[3] The deprotection of TMS-alkynes, a process often referred to as protiodesilylation, regenerates the terminal alkyne, priming it for subsequent synthetic manipulations. This guide provides a detailed examination of the primary methods for the deprotection of trimethyl(p-tolylethynyl)silane, a common building block in organic synthesis, to yield p-tolylethyne. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer insights into the practical application of each technique.

Methods for the Deprotection of Trimethyl(p-tolylethynyl)silane

The cleavage of the robust silicon-carbon bond in TMS-alkynes is typically achieved through nucleophilic attack on the silicon atom. The choice of deprotection strategy is dictated by the overall functional group tolerance of the substrate and the desired reaction conditions (mildness, cost, scalability). The most prevalent and reliable methods fall into three main categories: fluoride-based, base-catalyzed, and milder, metal-catalyzed approaches.

Fluoride-Mediated Deprotection

The high affinity of the fluoride ion for silicon makes it the most effective reagent for cleaving Si-C bonds.[4][5][6] Tetrabutylammonium fluoride (TBAF) is the most commonly employed fluoride source due to its solubility in organic solvents.

Mechanism of Fluoride-Mediated Deprotection:

The reaction proceeds via a hypervalent silicon intermediate. The fluoride ion attacks the silicon atom of the TMS group, forming a pentacoordinate silicate species. This intermediate is unstable and readily collapses, with the acetylide anion acting as a leaving group. Subsequent protonation of the acetylide by a proton source in the reaction mixture (often adventitious water or an added alcohol) furnishes the terminal alkyne.[7][8]

Figure 1: Mechanism of fluoride-mediated TMS deprotection.

Experimental Protocol: TBAF in Tetrahydrofuran

This protocol is a general and highly effective method for the deprotection of aryl-TMS alkynes.

Materials:

-

Trimethyl(p-tolylethynyl)silane (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trimethyl(p-tolylethynyl)silane in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

To the stirred solution, add the TBAF solution dropwise at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

Expert Insights and Troubleshooting:

-

Basicity of TBAF: Commercial TBAF solutions contain a small amount of water, which can render the solution basic due to the formation of hydroxide ions. This can be problematic for base-sensitive functional groups. For such substrates, using anhydrous TBAF or alternative fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) with a crown ether can be beneficial.

-

Work-up: The removal of TBAF and its byproducts can sometimes be challenging, especially for polar products. An alternative work-up involves the addition of a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration.[9]

-

Side Reactions: In some cases, TBAF can promote side reactions such as allene formation. Careful monitoring of the reaction and maintaining a low temperature can help mitigate this.

Base-Catalyzed Deprotection

A more economical and often milder alternative to fluoride-based methods is the use of a base in a protic solvent, most commonly potassium carbonate in methanol.[3]

Mechanism of Base-Catalyzed Deprotection:

The mechanism is analogous to the fluoride-mediated pathway. The methoxide ion (or hydroxide ion if water is present) acts as the nucleophile, attacking the silicon atom to form a pentacoordinate intermediate. This intermediate then fragments, releasing the acetylide anion, which is subsequently protonated by the methanol solvent. The base is regenerated in the process, making it catalytic.[7]

Figure 2: Mechanism of base-catalyzed TMS deprotection.

Experimental Protocol: Potassium Carbonate in Methanol

This method is particularly useful for large-scale syntheses due to its low cost and simple work-up.

Materials:

-

Trimethyl(p-tolylethynyl)silane (1.0 equiv)

-

Potassium carbonate (K₂CO₃), anhydrous (0.1-0.5 equiv)

-

Methanol (MeOH)

-

Diethyl ether or Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve trimethyl(p-tolylethynyl)silane in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

To the residue, add water and extract with diethyl ether or ethyl acetate (2 x 20 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify by flash column chromatography if necessary.

Expert Insights and Troubleshooting:

-

Reaction Rate: The rate of deprotection can be influenced by the amount of potassium carbonate and the solvent. For less reactive substrates, increasing the amount of base or gently warming the reaction mixture may be necessary.

-

Substrate Sensitivity: While generally mild, this method can be problematic for substrates with base-labile functional groups, such as esters which may undergo transesterification. In such cases, using a less nucleophilic base or a non-alcoholic solvent might be considered, although this can slow down the reaction. For highly sensitive substrates, the copper-catalyzed method described below is a better alternative.

-

Nucleophilic Aromatic Substitution: For electron-deficient aryl alkynes, such as those bearing multiple fluorine atoms, the use of methoxide can lead to unwanted nucleophilic aromatic substitution.[10] In these specific cases, a fluoride-based method is preferable.

Copper-Catalyzed Deprotection

A more recent and exceptionally mild method for TMS deprotection involves the use of a copper(II) sulfate and sodium ascorbate system in an ethanol/water mixture.[11][12][13] This method is advantageous for its speed, high yields, and broad functional group tolerance.[11]

Mechanism of Copper-Catalyzed Deprotection:

While the precise mechanism is not fully elucidated, it is proposed that a copper(I) species, generated in situ from the reduction of copper(II) by sodium ascorbate, is the active catalyst. This copper(I) species may coordinate to the alkyne, facilitating the cleavage of the C-Si bond.

Experimental Protocol: Copper(II) Sulfate and Sodium Ascorbate

This protocol is ideal for substrates containing sensitive functional groups that are incompatible with strongly basic or fluoride-containing conditions.

Materials:

-

Trimethyl(p-tolylethynyl)silane (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

-

Sodium ascorbate (0.3 equiv)

-

Ethanol/Water (1:1 v/v)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-